molecular formula C8H16O B1221680 (4-Methylcyclohexyl)methanol CAS No. 3937-48-2

(4-Methylcyclohexyl)methanol

Cat. No.: B1221680
CAS No.: 3937-48-2
M. Wt: 128.21 g/mol
InChI Key: OSINZLLLLCUKJH-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanol is an organic compound with the molecular formula C₈H₁₆O. It is classified as a saturated higher alicyclic primary alcohol. This compound exists in both cis and trans isomers, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring. It is a colorless oil with a faint mint-like alcohol odor .

Mechanism of Action

Target of Action

(4-Methylcyclohexyl)methanol (MCHM) is an organic compound classified as a saturated higher alicyclic primary alcohol . It acts as a hydrotrope, solubilizing hydrophobic substances in aqueous environments . This suggests that its primary targets are hydrophobic substances that need to be solubilized.

Mode of Action

MCHM interacts with its targets by reducing their hydrophobicity, thereby increasing their solubility in water . This interaction results in the dispersion of hydrophobic substances in aqueous environments, facilitating their processing or removal.

Biochemical Pathways

It’s known that mchm can prevent protein aggregation and alter membrane dynamics and metal homeostasis . These effects suggest that MCHM may influence various biochemical pathways related to protein folding, membrane integrity, and metal ion balance.

Pharmacokinetics

It’s known that mchm is only slightly soluble in water but highly soluble in many organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents and its low water solubility may limit its absorption and distribution in aqueous biological systems.

Result of Action

Studies have shown that exposure to mchm can negatively affect the viability of certain cell lines and cause developmental defects in some organisms . For example, exposure to MCHM was found to negatively affect the viability of HEK293T human cell line cultures and Xenopus tropicalis embryos .

Action Environment

The action, efficacy, and stability of MCHM can be influenced by various environmental factors. For instance, the presence of organic solvents can enhance the solubility and therefore the action of MCHM . Additionally, the specific isomer (cis or trans) of MCHM can also influence its odor threshold and potentially its environmental fate .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, producing the desired alcohol.

Industrial Production Methods: It is also produced as a byproduct (approximately 1%) in the production of cyclohexanedimethanol during the hydrogenation of dimethyl terephthalate . The reaction can be represented as follows:

C6H4(CO2CH3)2+8H2CH3C6H10CH2OH+2CH3OH+H2OC_6H_4(CO_2CH_3)_2 + 8H_2 \rightarrow CH_3C_6H_{10}CH_2OH + 2CH_3OH + H_2O C6​H4​(CO2​CH3​)2​+8H2​→CH3​C6​H10​CH2​OH+2CH3​OH+H2​O

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (4-Methylcyclohexyl)methanone.

    Reduction: It can be reduced to (4-Methylcyclohexyl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: (4-Methylcyclohexyl)methanone

    Reduction: (4-Methylcyclohexyl)methane

    Substitution: (4-Methylcyclohexyl)methyl chloride or bromide

Comparison with Similar Compounds

  • Cyclohexanedimethanol
  • Cyclohexanemethanol
  • 2,4-Dimethylcyclohexanemethanol

Comparison: (4-Methylcyclohexyl)methanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. For example, its ability to act as a hydrotrope and its specific odor profile (mint-like and licorice-like) set it apart from other similar compounds .

Properties

IUPAC Name

(4-methylcyclohexyl)methanol
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InChI

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINZLLLLCUKJH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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DSSTOX Substance ID

DTXSID9041813, DTXSID80274141, DTXSID40274142
Record name 4-Methylcyclohexanemethanol
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name (cis-4-Methylcyclohexyl)methanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid with nearly no odor; [HSDB]
Record name Cyclohexanemethanol, 4-methyl-
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Record name 4-Methylcyclohexanemethanol
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Boiling Point

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/
Record name 4-Methylcyclohexanemethanol
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Flash Point

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/
Record name 4-Methylcyclohexanemethanol
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Density

0.9074 g/cu cm at 20 °C
Record name 4-Methylcyclohexanemethanol
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Vapor Pressure

0.05 [mmHg]
Record name 4-Methylcyclohexanemethanol
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Color/Form

Clear, colorless liquid

CAS No.

34885-03-5, 3937-48-2, 3937-49-3
Record name 4-Methylcyclohexanemethanol
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Record name 4-Methylcyclohexanemethanol, cis-
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Record name 4-Methylcyclohexanemethanol, trans-
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Record name 4-Methylcyclohexanemethanol
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Record name Cyclohexanemethanol, 4-methyl-
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name (cis-4-Methylcyclohexyl)methanol
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Record name 4-METHYLCYCLOHEXANEMETHANOL, CIS-
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Record name 4-METHYLCYCLOHEXANEMETHANOL, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylcyclohexyl)methanol
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(4-Methylcyclohexyl)methanol
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Customer
Q & A

Q1: What are the key differences in the environmental fate of cis- and trans-(4-methylcyclohexyl)methanol?

A: Research indicates that cis-(4-methylcyclohexyl)methanol exhibits higher aqueous solubility and lower sorption to activated carbon compared to its trans- isomer. [, ] This difference is attributed to the larger computed solvated dipole moment of the cis- isomer. [] Consequently, the two isomers are expected to demonstrate distinct fate and transport behaviors in the environment.

Q2: How does the structure of (4-methylcyclohexyl)methanol influence its solubility?

A: The cis- and trans- isomers of this compound display differing solubilities due to their distinct three-dimensional structures. [] The cis- isomer possesses a larger dipole moment, leading to increased polarity and stronger interactions with water molecules, ultimately resulting in higher aqueous solubility. []

Q3: What analytical methods have been employed to study this compound in environmental samples?

A: Researchers have successfully utilized heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) to determine the concentrations of this compound isomers in water samples. [] This technique proved valuable for analyzing samples collected during the 2014 Elk River, West Virginia chemical spill.

Q4: How does this compound interact with common materials used in water distribution systems?

A: Studies reveal that this compound can permeate polyethylene pipes commonly used in water distribution systems. [] The compound exhibits a measurable diffusivity and solubility in polyethylene, leading to concerns about its potential to contaminate drinking water supplies. []

Q5: Has the biodegradation of this compound been investigated?

A: Yes, research has demonstrated the biodegradation potential of this compound under both aerobic and anaerobic conditions in river sediments. [] Additionally, studies have explored the degradation of both cis- and trans- isomers in activated sludge systems, providing insights into its potential for removal during wastewater treatment. []

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